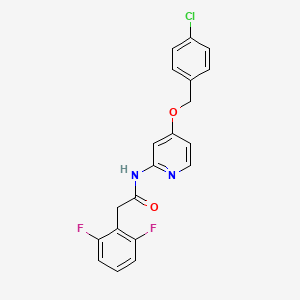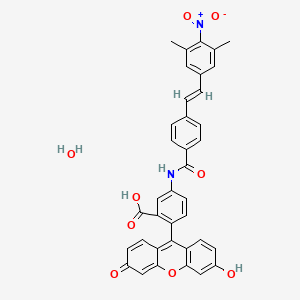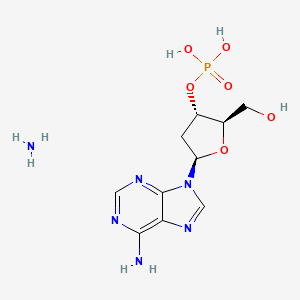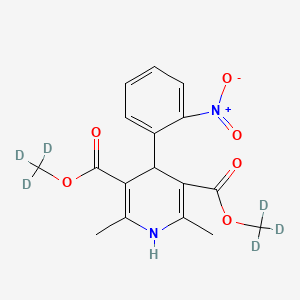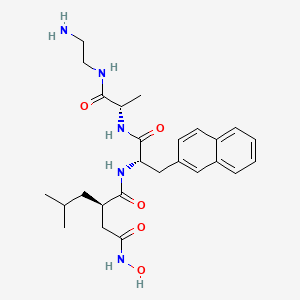
TAPI-1
Übersicht
Beschreibung
Tapi-1 is a small molecule inhibitor of the enzyme transglutaminase 2 (TG2). It is a synthetic thioester that has been used in a range of biological studies, including in vivo and in vitro research. In vivo studies have demonstrated the potential of this compound as a therapeutic agent for a variety of diseases, including cancer, diabetes, and neurodegenerative diseases. In vitro studies have revealed the mechanism of action and the biochemical and physiological effects of this compound.
Wissenschaftliche Forschungsanwendungen
Hemmung von MMPs und TACE
Matrixmetalloproteinasen (MMPs) und TNF-α-konvertierendes Enzym (TACE) spielen eine entscheidende Rolle im Prozess der Proteinschüttung von Zellmembranen. TAPI-1 hat sich als wirksamer Hemmstoff dieser Enzyme erwiesen {svg_1}. Diese Hemmung ist von Bedeutung in Forschungsbereichen, die sich auf entzündliche Prozesse und Krebsmetastasen konzentrieren, bei denen MMPs und TACE eine zentrale Rolle spielen.
Antitumor-Wirksamkeit
This compound zeigt potenzielle Antitumor-Eigenschaften, insbesondere im Zusammenhang mit ösophagealem Plattenepithelkarzinom (ESCC) {svg_2}. Es wurde beobachtet, dass es den NF-κB-Signalweg unterdrückt, der oft an der Krebsentwicklung beteiligt ist. Dies macht this compound zu einer wertvollen Verbindung für die Erforschung neuartiger Krebstherapien.
Modulation der Zellmembran-Proteinschüttung
Es ist bekannt, dass die Verbindung die Abspaltung mehrerer Zellmembranproteine blockiert, wie z. B. TNF-α, IL-6-Rezeptor und p60- und p80-TNF-Rezeptoren {svg_3}. Diese Anwendung ist entscheidend für das Verständnis von Zellsignalwegen und könnte Auswirkungen auf die Entwicklung von Therapien für Autoimmunerkrankungen haben.
Auswirkungen auf die Zellviabilität und Apoptose
Forschungen zeigen, dass this compound die Zellviabilität beeinträchtigen und die Apoptose verstärken kann, insbesondere in Verbindung mit Chemotherapeutika wie Cisplatin {svg_4}. Diese Eigenschaft wird derzeit untersucht, um die Wirksamkeit bestehender Krebsbehandlungen möglicherweise zu steigern.
Einfluss auf Zellmigration und -invasion
Es wurde gezeigt, dass this compound bei bestimmten Konzentrationen die Zellmigration und -invasion hemmt {svg_5}. Dies ist besonders relevant bei der Untersuchung metastasierender Krankheiten, bei denen die Hemmung der Ausbreitung von Krebszellen ein primäres Ziel ist.
Verbesserung der Chemosensitivität
Durch die Modulation des NF-κB-Signalwegs wurde festgestellt, dass this compound die Chemosensitivität von ESCC-Zellen gegenüber Medikamenten wie Cisplatin erhöht {svg_6}. Dies deutet darauf hin, dass this compound als Adjuvans verwendet werden könnte, um die Ergebnisse der Chemotherapie zu verbessern.
Wirkmechanismus
Target of Action
TAPI-1, also known as UVK3UP3V6Z, primarily targets TNF-α converting enzyme (TACE) , also known as ADAM17 , and other metalloproteinases (MMPs) . These enzymes play crucial roles in the shedding of cell surface proteins, including TNF-α, IL-6 receptor, and TNF receptors .
Mode of Action
This compound inhibits the activity of TACE/ADAM17 and MMPs, preventing the cleavage and release of their substrates from the cell surface . This inhibition results in reduced levels of soluble TNF-α and other cytokines, which are critical mediators of inflammation and immune responses .
Biochemical Pathways
By inhibiting TACE/ADAM17, this compound affects the NF-κB signaling pathway . This pathway is pivotal in regulating immune responses, cell proliferation, and survival. The suppression of NF-κB signaling leads to decreased transcription of pro-inflammatory genes and reduced inflammation .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) , are essential for understanding its bioavailability and therapeutic potential. This compound is known to be effective at micromolar concentrations, indicating good bioavailability at therapeutic doses . .
Result of Action
The inhibition of TACE/ADAM17 by this compound results in reduced cell viability, migration, and invasion in certain cancer cells, such as esophageal squamous cell carcinoma (ESCC) cells . Additionally, this compound enhances the sensitivity of these cells to chemotherapeutic agents like cisplatin, promoting apoptosis and reducing tumor progression .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules . For instance, the compound’s stability might be compromised in highly acidic or basic environments, potentially affecting its inhibitory activity. Moreover, the presence of other proteins or inhibitors in the cellular environment could modulate its effectiveness .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
TAPI-1 plays a significant role in biochemical reactions. It interacts with matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme, inhibiting their activity . These interactions are crucial in regulating the shedding of cell surface proteins .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the activation of the NF-κB signaling pathway . This suppression affects gene expression and cellular metabolism, leading to changes in cell viability, migration, and invasion .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme . Its inhibition of these enzymes leads to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its role in inhibiting matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme, it may interact with transporters or binding proteins .
Subcellular Localization
Given its role in inhibiting matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme, it may be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2R)-N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNBSWDIOCXWJW-WTOYTKOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031880 | |
| Record name | TAPI-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163847-77-6 | |
| Record name | N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-N-(2-aminoethyl)-L-alaninamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163847-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TAP 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163847776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAPI-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAPI-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVK3UP3V6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary target of TAPI-1?
A1: this compound primarily targets a family of enzymes known as a disintegrin and metalloproteinases (ADAMs), particularly ADAM17, also known as TNF-α converting enzyme (TACE) [, , , , ].
Q2: How does this compound interact with its target?
A2: this compound acts as a hydroxamic acid-based inhibitor, binding to the zinc ion present in the active site of ADAMs, thereby preventing their proteolytic activity [, , , , ].
Q3: What are the downstream effects of inhibiting ADAM17/TACE with this compound?
A3: Inhibiting ADAM17/TACE with this compound prevents the shedding of various membrane-bound proteins, including: * Epidermal growth factor receptor (EGFR) ligands like amphiregulin and transforming growth factor-alpha (TGF-α) [, , , , , ]. * Cytokines like tumor necrosis factor-alpha (TNF-α) [, , , , , , ]. * Cell adhesion molecules like syndecan-1 []. * Other receptors like Klotho [] and tumor necrosis factor receptor 1 (TNFR1) [, ].This inhibition leads to a variety of downstream effects depending on the cellular context, including altered cell signaling, proliferation, apoptosis, and inflammation.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C23H39N3O5, and its molecular weight is 437.57 g/mol.
Q5: Is there information available on the spectroscopic data of this compound?
A5: The provided research papers do not delve into the detailed spectroscopic characterization of this compound.
Q6: What is known about the material compatibility and stability of this compound?
A6: The provided papers focus primarily on the biological effects of this compound. Further research is needed to comprehensively understand its material compatibility and stability under various conditions.
Q7: Does this compound possess any catalytic properties?
A7: this compound is primarily recognized as an enzyme inhibitor, not a catalyst. Its function revolves around blocking the catalytic activity of target enzymes.
Q8: What are the primary applications of this compound in research?
A8: this compound is widely used in research to: * Investigate the roles of ADAM17/TACE in various biological processes, including inflammation, cell signaling, and cancer [, , , , , , , , , , , , , ]. * Explore the therapeutic potential of ADAM17/TACE inhibition in diseases like cancer, inflammation, and viral infections [, , , ].
Q9: Have there been any computational chemistry studies on this compound?
A9: The provided research articles do not specifically mention computational studies on this compound. Further investigation is needed to understand its binding interactions and potential modifications through computational modeling.
Q10: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A10: Although the provided papers don't detail SAR studies, it is known that modifications to the hydroxamic acid moiety of this compound can significantly impact its potency and selectivity for different metalloproteinases.
Q11: What information is available on the stability and formulation of this compound?
A11: The provided research focuses primarily on the biological effects of this compound. Additional research is needed to fully characterize its stability profile and explore suitable formulations for various applications.
Q12: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?
A12: The research provided focuses on in vitro studies and limited in vivo experiments, providing limited information on the PK/PD profile of this compound. Further studies are necessary to elucidate its absorption, distribution, metabolism, and excretion in living organisms.
Q13: Has this compound shown efficacy in in vitro and in vivo models of disease?
A13: Yes, this compound has demonstrated efficacy in various in vitro and preclinical in vivo models. For instance, it inhibited:
- Oocyte maturation in trout follicles [, ].
- TNF-α production and cardiac dysfunction in endotoxemic mice [].
- Soluble tumor necrosis factor receptor 1 (sTNFR1) release from corneal epithelium [].
- EGFR ligand release and intestinal epithelial restitution [].
- Mucin production by airway epithelial cells [, , ].
- Nectin-4 shedding in breast cancer cell lines [].
- Proliferation of human colonocytes [].
- GRO-α/CXCR2 system expression in Sjögren’s syndrome [].
- Shedding of soluble TRAIL from colon tumor cells [].
- Cell proliferation in pancreatic cancer cells [, ].
- Notch3 activation and vascular smooth muscle cell alignment [].
- Hair cell regeneration in adult mouse utricles [].
- Mucin secretion in conjunctival goblet cells [].
- Aβ production in human embryonic kidney cells [].
- Cardiac hypertrophy in mice [].
- Matrix metalloproteinase-1 expression in human gingival fibroblasts [].
- Dendritic cell chemotaxis and survival [].
- Airway epithelial IL-8 production [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



